molecular formula C11H12BrNO B13885192 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B13885192
M. Wt: 254.12 g/mol
InChI Key: UTWPLZNSGYJYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(8-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a bromine atom at the 8th position and an ethanone group attached to the 2nd position of the isoquinoline ring

Preparation Methods

The synthesis of 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be achieved through several synthetic routes. One common method involves the bromination of 3,4-dihydroisoquinoline followed by the introduction of an ethanone group. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-(8-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Addition: The compound can participate in addition reactions with various electrophiles and nucleophiles to form new chemical entities.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(8-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications. Studies focus on its ability to modulate specific biological pathways and its efficacy in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom and ethanone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(8-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone can be compared with other similar compounds, such as:

    8-Bromoisoquinoline: Lacks the ethanone group, making it less reactive in certain chemical reactions.

    3,4-Dihydroisoquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.

    1-(8-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

1-(8-bromo-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C11H12BrNO/c1-8(14)13-6-5-9-3-2-4-11(12)10(9)7-13/h2-4H,5-7H2,1H3

InChI Key

UTWPLZNSGYJYTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=CC=C2)Br

Origin of Product

United States

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